methyl 3-amino-4-butylbenzoate hydrochloride
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Overview
Description
Methyl 3-amino-4-butylbenzoate hydrochloride is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of an amino group at the third position and a butyl group at the fourth position on the benzene ring, with a methyl ester functional group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-4-butylbenzoate hydrochloride typically involves a multi-step process:
Nitration: The starting material, 4-butylbenzoic acid, undergoes nitration to introduce a nitro group at the third position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Esterification: The resulting 3-amino-4-butylbenzoic acid is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-amino-4-butylbenzoate.
Hydrochloride Formation: Finally, the ester is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including recrystallization and filtration to obtain high-purity product.
Quality Control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the compound’s purity and structure.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-4-butylbenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Conversion to alcohol derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Methyl 3-amino-4-butylbenzoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-butylbenzoate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors, altering their activity.
Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-4-methylbenzoate hydrochloride
- Methyl 3-amino-4-ethylbenzoate hydrochloride
- Methyl 3-amino-4-propylbenzoate hydrochloride
Uniqueness
Methyl 3-amino-4-butylbenzoate hydrochloride is unique due to its specific butyl substitution, which can influence its chemical reactivity and biological activity compared to its methyl, ethyl, and propyl analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
2639426-01-8 |
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Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
methyl 3-amino-4-butylbenzoate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-4-5-9-6-7-10(8-11(9)13)12(14)15-2;/h6-8H,3-5,13H2,1-2H3;1H |
InChI Key |
GHOOSQJJLYGIJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)C(=O)OC)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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